amino N-anilinocarbamodithioate
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Overview
Description
Amino N-anilinocarbamodithioate is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of two sulfur atoms bonded to a carbon atom that is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino N-anilinocarbamodithioate typically involves the reaction of aniline with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then treated with an appropriate amine to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or an organic solvent like ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves:
Reactants: Aniline, carbon disulfide, and a base
Catalysts: None typically required
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
Amino N-anilinocarbamodithioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form disulfides or sulfoxides
Reduction: Reduction can lead to the formation of thiols
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products
Oxidation Products: Disulfides, sulfoxides
Reduction Products: Thiols
Substitution Products: Various substituted dithiocarbamates
Scientific Research Applications
Amino N-anilinocarbamodithioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties
Medicine: Explored for its potential anticancer and antiviral activities
Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of amino N-anilinocarbamodithioate involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pathways involved include:
Chelation: Binding to metal ions such as zinc or copper
Covalent Modification: Reacting with cysteine residues in proteins
Comparison with Similar Compounds
Amino N-anilinocarbamodithioate can be compared with other dithiocarbamates, such as:
Dimethyldithiocarbamate: Similar in structure but with different substituents on the nitrogen atom
Diethyldithiocarbamate: Another dithiocarbamate with ethyl groups instead of aniline
Pyrrolidinedithiocarbamate: Contains a pyrrolidine ring instead of aniline
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
amino N-anilinocarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c8-12-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERJWUXQLXNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)SN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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